2-oxohex-3-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxohex-3-enedioic acid is an organic compound belonging to the class of unsaturated dicarboxylic acids It is characterized by the presence of a double bond between the third and fourth carbon atoms and a keto group at the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxohex-3-enedioic acid can be achieved through several methods. One common approach involves the oxidation of hex-3-enedioic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic processes. Enzymes such as lipases can be employed to selectively oxidize the precursor compounds, resulting in higher yields and fewer by-products. This method is advantageous due to its environmental friendliness and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-oxohex-3-enedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products such as carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxyhexenedioic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyhexenedioic acids.
Substitution: Aminohexenedioic acids or thiohexenedioic acids.
Wissenschaftliche Forschungsanwendungen
2-oxohex-3-enedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-oxohex-3-enedioic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. For example, it may inhibit enzymes involved in fatty acid oxidation, leading to altered energy metabolism. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
Hex-3-enedioic acid: Lacks the keto group at the second carbon atom.
2-oxohexanedioic acid: Lacks the double bond between the third and fourth carbon atoms.
2-oxohept-3-enedioic acid: Contains an additional carbon atom in the chain.
Uniqueness: 2-oxohex-3-enedioic acid is unique due to the combination of its keto group and double bond, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H6O5 |
---|---|
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
(E)-2-oxohex-3-enedioic acid |
InChI |
InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/b2-1+ |
InChI-Schlüssel |
QTHJXLFFFTVYJC-OWOJBTEDSA-N |
SMILES |
C(C=CC(=O)C(=O)O)C(=O)O |
Isomerische SMILES |
C(/C=C/C(=O)C(=O)O)C(=O)O |
Kanonische SMILES |
C(C=CC(=O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.